molecular formula C19H20N4 B258283 N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine

N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine

Cat. No. B258283
M. Wt: 304.4 g/mol
InChI Key: CBYKPBJEGPVJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine, also known as MMTP, is a chemical compound that has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. MMTP is a member of the pyrimidine-based compounds, which are known to exhibit a broad range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine is not fully understood, but it is believed to involve the inhibition of various enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. This compound has been shown to bind to the ATP-binding site of these enzymes, thereby inhibiting their activity. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antiviral activity against HIV-1 and hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic activity, making it a promising lead compound for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine. One area of research could focus on the development of new derivatives of this compound with improved potency and selectivity. Another area of research could focus on the elucidation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Finally, future research could focus on the in vivo evaluation of this compound and its derivatives, which may provide valuable information on their potential use as therapeutic agents.

Synthesis Methods

N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine can be synthesized through a multi-step process, which involves the reaction of 4-methylacetophenone with 4-toluidine to form the intermediate 4-methyl-N-(4-methylphenyl)aniline. This intermediate is then reacted with 2-methyl-6-chloro-4-pyrimidinamine to form this compound. The synthesis method of this compound has been well-established in the literature and can be easily replicated in the laboratory.

Scientific Research Applications

N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine has been extensively studied in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery. This compound has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinase, protein kinase, and cyclin-dependent kinase. This compound has also been shown to have potential anticancer and antiviral activity, making it a promising lead compound for drug discovery.

properties

Molecular Formula

C19H20N4

Molecular Weight

304.4 g/mol

IUPAC Name

2-methyl-4-N,6-N-bis(4-methylphenyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C19H20N4/c1-13-4-8-16(9-5-13)22-18-12-19(21-15(3)20-18)23-17-10-6-14(2)7-11-17/h4-12H,1-3H3,(H2,20,21,22,23)

InChI Key

CBYKPBJEGPVJMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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